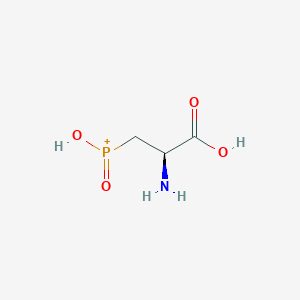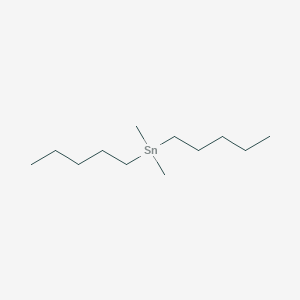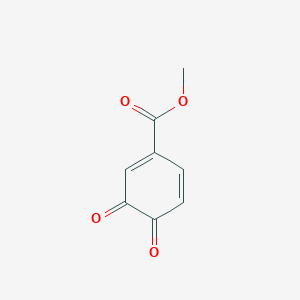
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a six-membered ring with two ketone groups and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate can be synthesized through several methods. One common approach involves the oxidation of methyl cyclohexa-2,5-diene-1-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its quinone moiety can undergo redox reactions, impacting cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate: Differing in the position of the ketone groups on the ring.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: Contains additional carboxyl groups and forms a dianhydride structure .
Uniqueness
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
93127-02-7 |
|---|---|
Fórmula molecular |
C8H6O4 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C8H6O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 |
Clave InChI |
QXPVPJZBCOUABK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
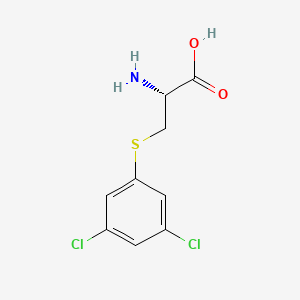
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
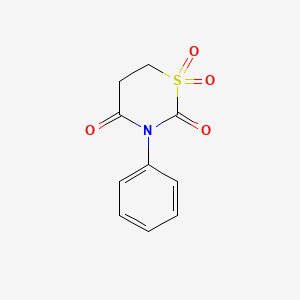
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

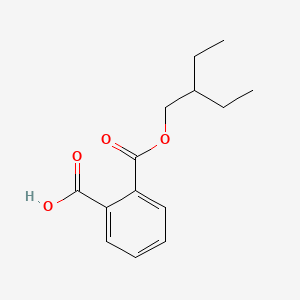
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
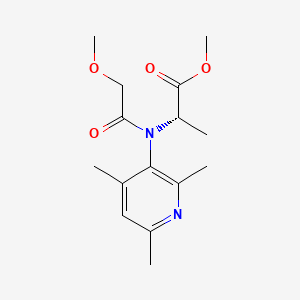
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
